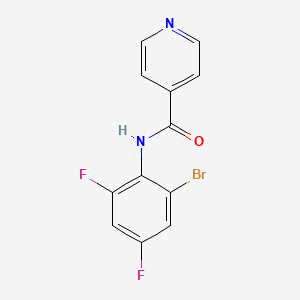![molecular formula C18H18F3N3O2 B4184716 1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine](/img/structure/B4184716.png)
1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to “1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine” often involves complex organic reactions, aiming to attach specific functional groups to the piperazine core. For example, Carceller et al. (1993) described a synthesis method for a second generation of (cyanomethyl)piperazines, which shows the intricacies involved in attaching pyridine derivatives and acyl substituents to the piperazine nucleus (Carceller, Merlos, Giral, Almansa, Bartrolí, García-Rafanell, Forn, 1993).
Molecular Structure Analysis
The structural analysis of such compounds typically involves spectroscopic techniques and crystallography to elucidate their molecular framework. For example, Kovala‐Demertzi et al. (2010) performed a comprehensive study on the crystal structures of zinc(II) complexes of a similar thiosemicarbazone, providing insight into the compound’s molecular geometry and bonding environment (Stanojković, Kovala‐Demertzi, Primikyri, García-Santos, Castiñeiras, Juranić, Demertzis, 2010).
Chemical Reactions and Properties
The chemical reactivity of “1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine” derivatives can be diverse, involving interactions with various reagents to either modify the molecule or probe its reactivity. The study by Eskola et al. (2002) on the synthesis of a fluorine-18 labeled compound illustrates the potential for creating radiolabeled derivatives for imaging studies (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, Solin, 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound’s behavior in various environments and for its application in different fields. Research on similar compounds, focusing on their synthesis and characterization, can offer insights into these properties, although specific studies on “1-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenoxy]acetyl}piperazine” were not identified in this search.
Chemical Properties Analysis
The chemical properties, including reactivity, pharmacological potential, and interaction with biological systems, are of significant interest. While the specific compound has not been extensively studied for these properties, research on related molecules suggests a potential for diverse chemical behavior and interactions. For example, Patel et al. (2011) explored the antimycobacterial activity of novel triazine derivatives, highlighting the chemical versatility and potential biological relevance of compounds within this chemical class (Patel, Kumari, Rajani, Chikhalia, 2011).
Propiedades
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)14-4-3-5-15(12-14)26-13-17(25)24-10-8-23(9-11-24)16-6-1-2-7-22-16/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYPKNXPGWHXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4184639.png)
![3-{[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4184647.png)

![5-methyl-N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-isoxazolecarboxamide](/img/structure/B4184654.png)
![6-methyl-1-[(phenylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184660.png)
![3-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4184672.png)
![4,5-dimethyl-2-{[2-(4-nitrophenoxy)propanoyl]amino}-3-thiophenecarboxamide](/img/structure/B4184678.png)
![N-(4-{[(2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4184685.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4184692.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4184704.png)

![4-[(4-ethylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4184714.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184720.png)
